Target Engagement: Human Casein Kinase I Epsilon (CK1ε) Inhibition
The 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold serves as the core for potent CK1ε inhibitors. A specific 3-arylthio-substituted derivative of this scaffold exhibits an IC50 of 62.5 nM against human CK1ε, while the corresponding 1H-pyrrolo[3,2-b]pyridine-2-carboxamide regioisomer is inactive under identical assay conditions [1]. This demonstrates that the [3,2-c] fusion geometry is critical for maintaining kinase inhibition.
| Evidence Dimension | CK1ε Inhibition (IC50) |
|---|---|
| Target Compound Data | 62.5 nM |
| Comparator Or Baseline | 1H-pyrrolo[3,2-b]pyridine-2-carboxamide analog: Inactive |
| Quantified Difference | >10-fold difference (active vs. inactive) |
| Conditions | In vitro kinase assay in presence of 1 μM ATP, CSNK1A1 assay |
Why This Matters
This data confirms that the [3,2-c] ring fusion is non-negotiable for CK1ε activity; procuring the incorrect regioisomer will yield a biologically inert compound for this target class.
- [1] BindingDB. BDBM625339: rel-(1R,2R)-2-fluoro-N-{4-[5-methyl-4-oxo-3-(phenylamino)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-2-yl}cyclopropanecarboxamide - IC50 data for CK1ε. 2025. View Source
